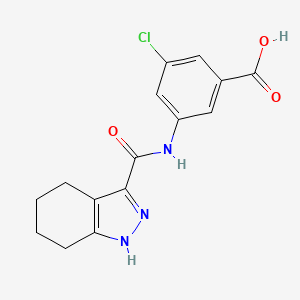![molecular formula C16H17ClN6O B7450075 3-(6-aminopurin-9-yl)-N-[(1R)-1-(3-chlorophenyl)ethyl]propanamide](/img/structure/B7450075.png)
3-(6-aminopurin-9-yl)-N-[(1R)-1-(3-chlorophenyl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-aminopurin-9-yl)-N-[(1R)-1-(3-chlorophenyl)ethyl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as AEB071 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
AEB071 has been studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of protein kinase C (PKC), which makes it a potential therapeutic agent for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. AEB071 has also been studied for its potential use in the treatment of multiple sclerosis, as it has been found to reduce the severity of the disease in animal models.
Wirkmechanismus
AEB071 works by inhibiting the activity of PKC, which is a family of enzymes that play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting the activity of PKC, AEB071 can prevent the activation of downstream signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
AEB071 has been shown to have significant biochemical and physiological effects in various studies. It has been found to induce apoptosis in cancer cells, reduce inflammation in animal models of inflammatory diseases, and improve the symptoms of multiple sclerosis in animal models. AEB071 has also been found to have a positive effect on the immune system by enhancing the activity of T cells and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
AEB071 has several advantages for lab experiments, including its high potency, selectivity, and specificity for PKC inhibition. It is also stable and can be easily synthesized in large quantities. However, AEB071 also has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on AEB071, including its potential use in combination with other drugs for the treatment of cancer, autoimmune disorders, and inflammatory diseases. Further studies are also needed to determine the optimal dose and duration of treatment for AEB071 in various diseases. Additionally, research is needed to explore the potential use of AEB071 in other areas of scientific research, such as neuroscience and cardiovascular disease.
Synthesemethoden
The synthesis method of AEB071 involves the condensation of 3-(6-aminopurin-9-yl)-propanoic acid with (R)-3-chloro-1-phenylethylamine in the presence of EDC/HOBt as a coupling agent. The resulting compound is purified using column chromatography to obtain AEB071 in high yield and purity.
Eigenschaften
IUPAC Name |
3-(6-aminopurin-9-yl)-N-[(1R)-1-(3-chlorophenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O/c1-10(11-3-2-4-12(17)7-11)22-13(24)5-6-23-9-21-14-15(18)19-8-20-16(14)23/h2-4,7-10H,5-6H2,1H3,(H,22,24)(H2,18,19,20)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFABEXKBTVLHCQ-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NC(=O)CCN2C=NC3=C(N=CN=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)Cl)NC(=O)CCN2C=NC3=C(N=CN=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-[2-[[1-(2-Fluoroethyl)pyrazol-3-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B7449999.png)
![4-[6-(2,6-Difluorophenyl)pyridazin-3-yl]-1-(2-methoxyethyl)piperazin-2-one](/img/structure/B7450015.png)
![3-[(4-bromothiophen-2-yl)methylsulfonyl]-5-ethyl-1H-1,2,4-triazole](/img/structure/B7450022.png)
![4-(Imidazol-1-ylmethyl)-1-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]triazole](/img/structure/B7450025.png)

![5-cyclopropyl-7-(difluoromethyl)-N-methyl-N-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7450038.png)
![2-[2-(N-methylprop-2-enamido)acetamido]-5-(piperidin-1-yl)benzamide](/img/structure/B7450045.png)
![2-[(2S,6R)-4-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)-2,6-dimethylpiperazin-1-yl]ethanol](/img/structure/B7450046.png)


![3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid](/img/structure/B7450067.png)
![3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-3-carbonyl]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane](/img/structure/B7450084.png)
![5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-(5-methylfuran-2-yl)-1,2,4-oxadiazole](/img/structure/B7450089.png)
![4-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-methyl-1H-pyrimidin-6-one](/img/structure/B7450093.png)
